2-Amino-5-chloro-4-fluoro-3-methylbenzaldehyde
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Overview
Description
2-Amino-5-chloro-4-fluoro-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7ClFNO and a molecular weight of 187.6 g/mol . It is a benzaldehyde derivative characterized by the presence of amino, chloro, fluoro, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of 2-Amino-5-chloro-4-fluoro-3-methylbenzaldehyde may involve multi-step synthesis processes, starting from readily available raw materials. The process includes steps like halogenation, nitration, reduction, and formylation to achieve the final product . The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-4-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used under specific conditions.
Major Products Formed
Oxidation: Formation of 2-Amino-5-chloro-4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 2-Amino-5-chloro-4-fluoro-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-chloro-4-fluoro-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-4-fluoro-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups involved. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-4-fluorobenzaldehyde
- 2-Amino-4-fluoro-3-methylbenzaldehyde
- 2-Amino-5-chloro-3-methylbenzaldehyde
Uniqueness
2-Amino-5-chloro-4-fluoro-3-methylbenzaldehyde is unique due to the specific combination of amino, chloro, fluoro, and methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H7ClFNO |
---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
2-amino-5-chloro-4-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H7ClFNO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2-3H,11H2,1H3 |
InChI Key |
CGJVGGLQEGBQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Cl)C=O)N |
Origin of Product |
United States |
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